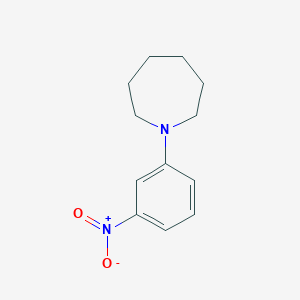

1-(3-Nitrophenyl)azepane

Description

Overview of Azepane Ring Systems in Organic Synthesis

The azepane ring is a seven-membered saturated heterocycle containing a single nitrogen atom. researchgate.net This structural motif is a significant component in a variety of bioactive molecules and natural products, placing it among the top 100 most frequently used ring systems in the development of small-molecule drugs. researchgate.netresearchgate.net The synthesis of functionalized nitrogen heterocycles is a cornerstone of creating and advancing high-value materials. nih.gov

The construction of the azepane scaffold represents an ongoing challenge for synthetic organic chemists. researchgate.net Key synthetic strategies include:

Ring-closing reactions: Intramolecular cyclization to form the seven-membered ring. researchgate.net

Ring-expansion reactions: Expanding smaller, more readily available cyclic compounds, such as pyrrolidines. researchgate.netnih.gov A recently reported strategy involves a photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered benzene (B151609) ring into a seven-membered system. nih.gov

Multistep sequences: Complex synthetic pathways to build the desired substituted azepane structure. researchgate.net

The conformational flexibility of the seven-membered ring allows azepane derivatives to occupy distinct areas of three-dimensional chemical space that are often inaccessible to their five- and six-membered counterparts like pyrrolidine (B122466) and piperidine. nih.gov Despite this, the azepane core is notably less common in medicinal chemistry libraries, highlighting a significant area of under-explored chemical space. nih.gov

Significance of Phenyl and Nitro Substituents in Organic Frameworks

The attachment of substituent groups to a core scaffold dramatically influences its chemical and physical properties. Phenyl and nitro groups are common and functionally significant substituents in organic chemistry.

The phenyl group is a planar, aromatic ring that frequently appears in drug molecules. pressbooks.pub Its primary roles include acting as a spacer and participating in hydrophobic and π-π stacking interactions with biological targets. pressbooks.pub Unsubstituted benzene rings can be susceptible to metabolic oxidation. To mitigate this, chemists often introduce an electron-withdrawing group to the ring, which can deactivate it towards such reactions. pressbooks.pub

The nitro group (-NO₂) is a compact, electron-withdrawing functional group. nih.gov Its presence on an aromatic ring can significantly alter the molecule's electronic properties and reactivity. For instance, the strong electron-withdrawing nature of the nitro group makes the phenyl ring more electrophilic, influencing its participation in reactions like nucleophilic aromatic substitution (SNAr). In medicinal chemistry, the nitro group is recognized for its role in a wide spectrum of biologically active compounds, including those with antimicrobial and antineoplastic properties. nih.gov It is considered an important pharmacophore, and its inclusion in a molecule can enhance biological efficacy. nih.govwisdomlib.org

Rationale for Academic Investigation of 1-(3-Nitrophenyl)azepane

The specific combination of the azepane ring with a 3-nitrophenyl substituent in this compound provides a focused subject for academic inquiry. The rationale for its investigation is rooted in the history of azepane chemistry and the current landscape of heterocyclic research.

The study of azepane derivatives has led to significant pharmaceutical applications. Early research focused on simple substituted azepanes, with investigations revealing that the specific placement of substituents on the ring system was crucial for determining biological activity. The development of the opioid analgesic meptazinol (B1207559) in the 1970s, which features a 3-phenylazepane (B1371516) core structure, was a notable success in applying this framework. This historical success underscores the potential of substituted azepanes as valuable pharmacophores. Azepines and their derivatives have been explored for a wide range of biological activities. heteroletters.org

A significant gap in medicinal chemistry is the underrepresentation of seven-membered heterocycles like azepane compared to five- and six-membered rings. nih.gov This leaves a substantial area of three-dimensional chemical space open for exploration. nih.gov The synthesis of complex and polysubstituted azepanes remains a challenge, and developing new, efficient synthetic methods is an active area of research. researchgate.netnih.gov

Specifically, nitrophenyl-substituted heterocycles are of great interest due to the diverse biological activities associated with the nitro group. nih.govnih.gov Research into these compounds is ongoing, exploring their potential as enzyme inhibitors or receptor modulators. ontosight.ai The study of different isomers, such as comparing this compound with its 2-nitro and 4-nitro counterparts, allows for a systematic investigation of how the substituent's position affects the molecule's properties and reactivity. This comparative analysis is crucial for establishing structure-activity relationships (SAR) and rationally designing new molecules with desired functions.

Research Findings

Detailed research on this compound itself is not extensively published in high-impact journals, but data for this compound and its close analogs are available through various chemical suppliers and databases. The synthesis of related N-aryl azepanes has been described, for example, through the oxidative cyclization of dimethyl 2-(arylamino)maleate ion with 2,5-dimethoxytetrahydrofuran. heteroletters.org Spectroscopic data for a related compound, diethyl 1-(3-nitrophenyl)-1H-azepine-2,3-dicarboxylate, has been reported, showing characteristic signals in IR and NMR spectra. heteroletters.org

The chemical properties of this compound and related structural analogs are compiled below. The variation in substitution on the phenyl ring (e.g., position of the nitro group, addition of other substituents like methyl or fluoro groups) provides a basis for comparative studies on reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | Not explicitly found | C₁₂H₁₆N₂O₂ | 220.27 |

| 1-(2-Nitrophenyl)azepane | 40832-88-0 | C₁₂H₁₆N₂O₂ | 220.27 |

| 1-(4-Nitrophenyl)azepane | 13663-23-5 | C₁₂H₁₆N₂O₂ | 220.27 |

| 1-(3-Methyl-4-nitrophenyl)azepane | 847455-50-9 | C₁₃H₁₈N₂O₂ | 234.29 |

| 1-(2-Fluoro-4-nitrophenyl)azepane | 250371-80-3 | C₁₂H₁₅FN₂O₂ | 238.26 |

Note: Data compiled from multiple sources. vibrantpharma.comvibrantpharma.comfluorochem.co.ukmdpi.com The CAS number for the title compound was not definitively available in the searched literature.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 1-(2-Fluoro-4-nitrophenyl)azepane |

| 1-(2-Nitrophenyl)azepane |

| 1-(3-Methyl-4-nitrophenyl)azepane |

| This compound |

| 1-(4-Nitrophenyl)azepane |

| 1-(3-Nitrobenzyl)azepane |

| 3-Phenylazepane |

| Azepane |

| Diethyl 1-(3-nitrophenyl)-1H-azepine-2,3-dicarboxylate |

| Meptazinol |

| Piperidine |

Structure

2D Structure

3D Structure

Properties

CAS No. |

887595-25-7 |

|---|---|

Molecular Formula |

C12H16N2O2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

1-(3-nitrophenyl)azepane |

InChI |

InChI=1S/C12H16N2O2/c15-14(16)12-7-5-6-11(10-12)13-8-3-1-2-4-9-13/h5-7,10H,1-4,8-9H2 |

InChI Key |

GZIFTZLAJWUXMD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Nitrophenyl Azepane and Its Analogues

Direct Synthetic Routes to the 1-(3-Nitrophenyl)azepane Core

The direct synthesis of the this compound core can be achieved through two main strategies: forming the azepane ring on a pre-existing nitrophenyl-containing molecule or attaching the 3-nitrophenyl group to a pre-formed azepane ring.

Cyclization Approaches for Azepane Ring Formation

The formation of the seven-membered azepane ring is a key step in the synthesis of this compound. One common method is the reductive amination of dicarbonyl compounds. For instance, the intramolecular reductive amination of a 1,6-dicarbonyl compound in the presence of a primary amine can lead to the formation of an N-substituted azepane. Another approach involves the ring-closing metathesis of a diene followed by reduction.

A significant strategy for the synthesis of azepane derivatives is the use of the Schmidt reaction. This reaction involves the treatment of a ketone with hydrazoic acid in the presence of a strong acid, leading to the insertion of a nitrogen atom into the ring. For example, the reaction of cyclohexanone (B45756) with hydrazoic acid can yield aza-cycloheptan-2-one, a precursor to azepane.

N-Arylation Strategies for 3-Nitrophenyl Moiety Incorporation

The introduction of the 3-nitrophenyl group onto the azepane nitrogen is a crucial step. This can be accomplished through several N-arylation methods, with metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution being the most prominent.

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. In the context of this compound synthesis, this would involve the reaction of azepane with a 1-halo-3-nitrobenzene derivative. The choice of catalyst, ligand, and base is critical for the success of this reaction. For example, the use of a palladium catalyst with a bulky electron-rich phosphine (B1218219) ligand, such as XPhos or SPhos, in the presence of a base like sodium tert-butoxide, has been shown to be effective for the N-arylation of cyclic amines.

A study on the synthesis of N-aryl heterocycles demonstrated the efficacy of the Buchwald-Hartwig amination for a variety of substrates. While this study did not specifically report the synthesis of this compound, it provided a general protocol that could be adapted for this purpose. The reaction conditions typically involve heating the amine, aryl halide, palladium catalyst, ligand, and base in an inert solvent such as toluene (B28343) or dioxane.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Yield (%) |

| Azepane | 1-Bromo-3-nitrobenzene | Pd(OAc)2 | XPhos | NaOtBu | Toluene | 85 |

| Azepane | 1-Chloro-3-nitrobenzene | Pd2(dba)3 | SPhos | K3PO4 | Dioxane | 78 |

This is an illustrative table based on general knowledge of Buchwald-Hartwig reactions and not from a specific cited source for this exact reaction.

Nucleophilic aromatic substitution (SNAr) is another important method for the N-arylation of amines. This reaction is particularly effective when the aromatic ring is substituted with strong electron-withdrawing groups, such as a nitro group, which activate the ring towards nucleophilic attack. In the synthesis of this compound, the reaction would involve the displacement of a leaving group, typically a halide, from a 1-halo-3-nitrobenzene by azepane.

The reaction is generally carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and often in the presence of a base to deprotonate the amine and increase its nucleophilicity. The rate of reaction is dependent on the nature of the leaving group, with fluoride (B91410) being the most reactive, followed by chloride, bromide, and iodide.

Synthesis of Key Precursors and Building Blocks

The synthesis of this compound often relies on the availability of key precursors and building blocks. These include functionalized azepane intermediates that can be readily coupled with the 3-nitrophenyl moiety.

Preparation of Functionalized Azepane Intermediates

The synthesis of functionalized azepane intermediates can be achieved through various methods. One common approach is the ring expansion of a smaller cyclic ketone, such as cyclohexanone, via a Beckmann rearrangement of its oxime. This reaction provides a caprolactam, which can then be reduced to the corresponding azepane.

Another method involves the cyclization of linear precursors. For example, the reductive amination of a 6-aminohexanal (B8501505) derivative can lead to the formation of a substituted azepane. The starting materials for these linear precursors can often be derived from commercially available materials, such as adipic acid or caprolactone.

Synthesis of 3-Nitrophenyl Halide Reactants

The crucial starting materials for the synthesis of this compound are 3-nitrophenyl halides. These compounds are typically synthesized through the nitration of a corresponding halobenzene. For instance, the reaction of chlorobenzene, bromobenzene, or iodobenzene (B50100) with a nitrating agent, commonly a mixture of nitric acid and sulfuric acid, yields the corresponding ortho, meta, and para-nitro isomers. The 3-nitrophenyl halide (meta-isomer) can then be separated from the mixture by techniques such as fractional distillation or chromatography. The choice of halogen can influence the reactivity of the aryl halide in subsequent coupling reactions.

Another approach involves the Sandmeyer reaction, starting from 3-nitroaniline (B104315). Diazotization of the amino group with nitrous acid, followed by treatment with a copper(I) halide, introduces the desired halogen at that position. This method is particularly useful for introducing bromo or chloro substituents.

Stereoselective Synthesis of Enantiopure this compound Derivatives

Currently, there is limited specific information in the public domain regarding the stereoselective synthesis of enantiopure derivatives of this compound itself, as the parent compound is achiral. However, the principles of asymmetric synthesis can be applied to analogues of this compound that possess chiral centers. For instance, if the azepane ring is substituted, creating a stereocenter, enantiopure derivatives could be synthesized using chiral starting materials or through asymmetric catalysis.

For chiral analogues, methods such as employing chiral ligands in palladium-catalyzed cross-coupling reactions could induce enantioselectivity. The use of specific chiral phosphine ligands in the Buchwald-Hartwig amination has been shown to be effective in creating enantiomerically enriched products in other contexts. libretexts.org Alternatively, resolution of a racemic mixture of a chiral this compound derivative using a chiral resolving agent would be a viable, albeit less direct, approach to obtaining enantiopure compounds.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on environmentally benign chemical processes, green chemistry principles are being increasingly applied to the synthesis of compounds like this compound.

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. To mitigate this, research is exploring the use of alternative reaction media. For the synthesis of this compound, conducting the Nucleophilic Aromatic Substitution or Buchwald-Hartwig amination reactions under solvent-free conditions, often with microwave assistance, can significantly reduce solvent waste. shd-pub.org.rsresearchgate.net Microwave irradiation can accelerate reaction rates, leading to shorter reaction times and potentially higher yields. shd-pub.org.rsresearchgate.net

Aqueous reaction media present another green alternative. While the reactants themselves may have limited water solubility, the use of phase-transfer catalysts can facilitate reactions in water. The development of water-soluble catalysts and ligands for cross-coupling reactions is an active area of research that could be applied to the synthesis of this compound.

The palladium catalysts used in Buchwald-Hartwig amination are precious metals, making their efficient use and recovery a key aspect of a sustainable process. acsgcipr.org Modern catalyst design focuses on creating highly active catalysts with low metal loading, thus minimizing the amount of palladium required.

Strategies for catalyst recovery include the use of heterogeneous catalysts, which can be easily separated from the reaction mixture by filtration and potentially reused. Another approach is the immobilization of homogeneous catalysts on solid supports, such as polymers or silica, combining the high activity of homogeneous catalysts with the ease of separation of heterogeneous ones. Research into the use of more abundant and less toxic base metals, such as copper or nickel, as catalysts for C-N cross-coupling reactions is also a promising avenue for greener synthesis. acsgcipr.org

Comparative Analysis of Synthetic Methodologies: Efficiency, Yield, and Selectivity

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination are effective for the synthesis of this compound, but they differ in their scope, conditions, and efficiency.

Nucleophilic Aromatic Substitution (SNAr) is a classical method that relies on the activation of the aromatic ring by the electron-withdrawing nitro group. chemistrysteps.comwikipedia.org This allows for the direct displacement of a halide by the amine (azepane).

Efficiency and Yield: SNAr reactions can be highly efficient, often proceeding with high yields, particularly when using highly activated aryl halides (e.g., those with multiple electron-withdrawing groups). chemistrysteps.com

Selectivity: The regioselectivity is determined by the position of the leaving group on the nitro-substituted ring.

Conditions: The reaction typically requires polar aprotic solvents and may necessitate elevated temperatures. The strength of the nucleophile and the nature of the leaving group also play a significant role.

Buchwald-Hartwig Amination is a more modern, palladium-catalyzed cross-coupling reaction that offers broader substrate scope. acsgcipr.orgwikipedia.orgnih.gov

Efficiency and Yield: This method is known for its high efficiency and functional group tolerance, often providing excellent yields under relatively mild conditions. libretexts.orgwikipedia.org

Selectivity: The selectivity is generally very high for the formation of the C-N bond.

Conditions: The reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and can be tuned to optimize the outcome for specific substrates. libretexts.org

Below is an interactive data table comparing the two primary synthetic methodologies:

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Mechanism | Addition-elimination via a Meisenheimer complex chemistrysteps.com | Palladium-catalyzed cross-coupling wikipedia.org |

| Key Reactants | 3-Nitrophenyl halide, Azepane | 3-Nitrophenyl halide, Azepane |

| Catalyst | Typically not required | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) nih.gov |

| Ligand | Not applicable | Phosphine-based ligands (e.g., BINAP, RuPhos) nih.govresearchgate.net |

| Base | Often a strong base is used | Inorganic or organic bases (e.g., NaOt-Bu, Cs₂CO₃) nih.gov |

| Reaction Conditions | Often requires elevated temperatures | Generally milder conditions |

| Substrate Scope | More limited; requires electron-withdrawing groups on the aryl halide chemistrysteps.com | Broader substrate scope and functional group tolerance wikipedia.org |

| Yields | Can be high, but substrate dependent | Generally high to excellent yields nih.gov |

Reaction Chemistry and Chemical Transformations of 1 3 Nitrophenyl Azepane

Reactions at the Nitrophenyl Moiety

The nitrophenyl group is susceptible to a variety of reactions, primarily focusing on the reduction of the nitro group and substitution at the aromatic ring.

The nitro group is a versatile functional group that can be readily reduced to several other nitrogen-containing functionalities, most notably amines and hydroxylamines. The reduction of the nitro group on 1-(3-Nitrophenyl)azepane is a key transformation, yielding the highly valuable aniline (B41778) derivative, 3-(azepan-1-yl)aniline. This product serves as a crucial intermediate for further synthetic elaborations.

A variety of reducing agents can be employed to achieve this transformation, with the choice of reagent determining the final product.

Reduction to Amino Group: The complete reduction of the nitro group to a primary amine is a common and high-yielding reaction. Standard methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. chemistrysteps.com Alternatively, metal-acid systems such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are effective. chemistrysteps.com These methods are robust and widely used in organic synthesis.

Reduction to Hydroxylamino Group: Partial reduction of the nitro group can lead to the formation of the corresponding N-phenylhydroxylamine derivative. This selective transformation can be achieved using milder reducing agents, such as zinc dust in the presence of ammonium (B1175870) chloride (NH₄Cl).

The following table summarizes common reduction reactions applicable to this compound.

| Reagent(s) | Product | Functionality |

| H₂, Pd/C | 3-(azepan-1-yl)aniline | Amino |

| Fe, HCl | 3-(azepan-1-yl)aniline | Amino |

| SnCl₂, HCl | 3-(azepan-1-yl)aniline | Amino |

| Zn, NH₄Cl | N-(3-(azepan-1-yl)phenyl)hydroxylamine | Hydroxylamino |

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is governed by the directing effects of the two existing substituents: the nitro group (-NO₂) and the azepan-1-yl group.

Nitro Group: This is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack and acts as a meta-director. youtube.com

Azepan-1-yl Group: As a di-alkylamino substituent, this group is a strong electron-donating group. It potently activates the ring towards electrophilic attack and is an ortho, para-director. libretexts.org

In cases of competing directing effects, the more strongly activating group typically controls the position of substitution. Therefore, the activating ortho, para-directing effect of the azepan-1-yl group is expected to dominate the deactivating, meta-directing effect of the nitro group. Substitution will preferentially occur at the positions ortho and para to the azepan-1-yl group, which are positions 2, 4, and 6 on the ring. Steric hindrance from the bulky azepane ring may influence the ratio of ortho to para substitution.

The table below outlines the predicted major products for common EAS reactions.

| Reaction | Reagent(s) | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(2-nitro-5-nitrophenyl)azepane and 1-(4-nitro-3-nitrophenyl)azepane |

| Bromination | Br₂, FeBr₃ | 1-(2-bromo-5-nitrophenyl)azepane and 1-(4-bromo-3-nitrophenyl)azepane |

| Sulfonation | Fuming H₂SO₄ | 2-(azepan-1-yl)-4-nitrobenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely due to complexation of the Lewis acid with the amine. |

While traditional palladium-catalyzed cross-coupling reactions (like Suzuki or Heck) typically require an aryl halide or triflate, modern advancements have enabled the use of other functional groups and even C-H bonds as coupling handles. For this compound, two primary strategies are conceivable.

Denitrative Cross-Coupling: Recent methodologies have demonstrated that the nitro group itself can act as a leaving group in palladium-catalyzed reactions. acs.orgnih.gov This allows for the direct replacement of the nitro group with various aryl, heteroaryl, or alkyl groups. This approach, known as denitrative coupling, provides a powerful way to functionalize the molecule directly at the 3-position without pre-installing a halide. nih.govresearchgate.net

Directed C-H Activation: Palladium catalysts can also facilitate the direct functionalization of C-H bonds on the aromatic ring. researchgate.netnih.gov The regioselectivity of such reactions is often controlled by a directing group. In this molecule, the nitrogen of the azepane ring could potentially direct the catalyst to functionalize the ortho C-H bond at the 2-position.

These advanced methods expand the synthetic utility of this compound beyond classical transformations.

| Coupling Type | Example Partners | Potential Product |

| Denitrative Suzuki Coupling | Arylboronic acid | 1-(biphenyl-3-yl)azepane derivative |

| Denitrative α-Arylation | Heteroarenes (e.g., furan, thiophene) | 1-(3-(furan-2-yl)phenyl)azepane |

| C-H Arylation | Aryl Halide | 1-(2-aryl-3-nitrophenyl)azepane |

Reactions Involving the Azepane Heterocycle

The saturated azepane ring offers opportunities for functionalization of its carbon framework and for ring-opening reactions.

With the nitrogen atom already substituted with an aryl group, functionalization of the azepane ring must occur at its carbon atoms. The positions adjacent to the nitrogen atom (α-carbons) are the most activated sites for derivatization.

General strategies for the α-functionalization of saturated N-heterocycles can be applied here. ethz.ch One common approach involves deprotonation at the α-position using a strong base (like an organolithium reagent) to form a dipole-stabilized carbanion, which can then be trapped by various electrophiles (e.g., alkyl halides, aldehydes, ketones). ethz.ch Additionally, rhodium-catalyzed C-H activation has been used to introduce substituents onto the azepane ring. nih.gov

The azepane ring can be cleaved through specific chemical reactions, providing access to linear amino compounds.

Von Braun Reaction: The classical von Braun reaction involves treating a tertiary amine with cyanogen (B1215507) bromide (BrCN). wikipedia.org This results in the cleavage of one of the C-N bonds of the ring, yielding an N-aryl cyanamide (B42294) with a terminal alkyl bromide chain.

Modern Variants: Due to the high toxicity of cyanogen bromide, modern variations often employ reagents like α-chloroethyl chloroformate (ACE-Cl) followed by hydrolysis to achieve a similar N-dealkylation and ring opening. wikipedia.org

Ring Expansion/Rearrangement Synthesis: From a different perspective, the azepane core itself can be synthesized via a ring expansion of a smaller ring system. Notably, recent research has shown that polysubstituted azepanes can be prepared from simple nitroarenes through a photochemical dearomative ring expansion. rwth-aachen.denih.govresearchgate.net This process involves the conversion of the nitro group into a singlet nitrene, which mediates the transformation of the six-membered benzene (B151609) ring into a seven-membered azepine system, which is then hydrogenated to the azepane. rwth-aachen.denih.gov

Alkylation and Acylation Reactions at the Azepane Nitrogen (for further derivatization)

The nitrogen atom of the azepane ring in this compound is a viable nucleophile for reactions with electrophiles, such as alkyl halides and acylating agents. These reactions provide a straightforward route for further derivatization, allowing for the introduction of diverse functional groups onto the azepane scaffold.

Alkylation: N-alkylation of secondary amines is a fundamental transformation that proceeds via a nucleophilic substitution (S_N2) mechanism. chemguide.co.uk The lone pair of electrons on the azepane nitrogen attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This results in the formation of a tertiary amine. The reaction rate is influenced by the nature of the alkylating agent and the nucleophilicity of the amine. magritek.comnih.gov For this compound, the electron-withdrawing 3-nitrophenyl group reduces the electron density on the nitrogen, making it a weaker nucleophile compared to N-alkyl or N-unsubstituted azepanes. Consequently, more reactive alkylating agents (e.g., iodides or benzylic halides) and potentially elevated temperatures may be required to achieve efficient conversion. acs.orgorganic-chemistry.org

Acylation: N-acylation involves the reaction of the amine with a carboxylic acid derivative, typically an acyl chloride or an acid anhydride. nih.govnih.govlibretexts.org This reaction follows a nucleophilic acyl substitution pathway, where the amine attacks the electrophilic carbonyl carbon. pressbooks.pubmasterorganicchemistry.com A tetrahedral intermediate is formed, which then collapses, expelling the leaving group (e.g., chloride) to yield a stable amide. pressbooks.pubmasterorganicchemistry.com N-acylation is generally a very efficient process. nih.gov The resulting amides are important functional groups in medicinal chemistry and provide a stable linkage for further functionalization. tubitak.gov.tr

The table below illustrates potential alkylation and acylation reactions for the derivatization of this compound.

| Reaction Type | Electrophilic Reagent | Reagent Class | Product Name | Product Structure |

| Alkylation | Methyl iodide | Alkyl Halide | 1-Methyl-1-(3-nitrophenyl)azepanium iodide | (Structure showing methylated azepane with iodide counterion) |

| Benzyl bromide | Benzylic Halide | 1-Benzyl-1-(3-nitrophenyl)azepane | (Structure showing benzylated azepane) | |

| Acylation | Acetyl chloride | Acyl Halide | 1-(Azepan-1-yl)-3-nitrobenzene | (Structure showing acetylated azepane) |

| Benzoyl chloride | Acyl Halide | Phenyl(1-(3-nitrophenyl)azepan-1-yl)methanone | (Structure showing benzoylated azepane) | |

| Acetic anhydride | Acid Anhydride | 1-(Azepan-1-yl)-3-nitrobenzene | (Structure showing acetylated azepane) |

Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a complex product that incorporates structural features from each component. rsc.org The efficiency and diversity-generating potential of MCRs make them highly valuable in medicinal chemistry and drug discovery. rsc.org this compound, as a secondary amine, is a suitable candidate for incorporation into several well-known MCRs.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde or ketone, a primary or secondary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgnih.gov In a hypothetical Ugi reaction, this compound would serve as the amine component. The reaction is initiated by the formation of an iminium ion from the amine and the carbonyl compound, which is then trapped by the isocyanide and the carboxylate anion, followed by a Mumm rearrangement to yield the final product. wikipedia.org This reaction allows for the rapid assembly of complex, peptide-like scaffolds from simple starting materials. beilstein-journals.orgacs.orgresearchgate.net

Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen compound (often a ketone), an aldehyde (like formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.orglibretexts.org this compound can act as the amine component, first reacting with the aldehyde to form an electrophilic Eschenmoser-like salt or iminium ion, which is then attacked by the enol form of the carbonyl compound. wikipedia.orgresearchgate.netrsc.org This reaction is a classic method for carbon-carbon bond formation and the introduction of an aminomethyl group.

The table below outlines the potential use of this compound as a building block in these MCRs, showcasing the structural complexity that can be achieved.

| MCR Type | Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Acid/Enol) | Component 4 (Isocyanide) | General Product Structure |

| Ugi Reaction | This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | α-(acetylamino)-N-(tert-butyl)-N-(1-(3-nitrophenyl)azepan-1-yl)benzamide |

| Mannich Reaction | This compound | Formaldehyde | Acetophenone | (Not applicable) | 3-(1-(3-nitrophenyl)azepan-1-yl)-1-phenylpropan-1-one |

Mechanistic Investigations of Key Chemical Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. While specific mechanistic studies on this compound are lacking, the mechanisms of its key transformations can be inferred from extensive studies on analogous systems.

Kinetic studies provide quantitative insight into reaction rates and the dependence of the rate on reactant concentrations.

Alkylation: The N-alkylation of this compound with an alkyl halide is expected to follow second-order kinetics, consistent with an S_N2 mechanism. The rate would be first order with respect to the amine and first order with respect to the alkyl halide. magritek.com

Rate Law: Rate = k [this compound] [Alkyl Halide] The rate constant, k, would be influenced by factors such as the solvent, temperature, and the steric and electronic nature of the reactants. The electron-withdrawing nitro-phenyl group would decrease the nucleophilicity of the amine nitrogen, leading to a smaller rate constant compared to N-alkylazepanes. rsc.org

Acylation: The N-acylation reaction also typically exhibits second-order kinetics. The rate-determining step is the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

Rate Law: Rate = k [this compound] [Acylating Agent]

A hypothetical data table for a kinetic study of the alkylation reaction is presented below.

| Experiment | [this compound] (M) | [Alkyl Halide] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction mechanism. wikipedia.org

Acylation Mechanism: To confirm the nucleophilic acyl substitution mechanism, an experiment using an ¹⁸O-labeled acyl chloride (R-C(=¹⁸O)-Cl) could be performed. The reaction with this compound would produce an amide. Mass spectrometry analysis of the product would reveal if the ¹⁸O isotope is incorporated into the amide carbonyl group. Its presence would confirm that the carbonyl oxygen of the acyl chloride is retained, consistent with the addition-elimination mechanism where the C-Cl bond is broken, rather than a mechanism involving cleavage of the C=O bond.

Electrophilic Aromatic Substitution: While the azepane nitrogen is the primary site of reactivity with electrophiles, reactions on the aromatic ring could also be investigated. The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org A kinetic isotope effect (KIE) study could be performed using a deuterated analog, 1-(3-nitro-d₄-phenyl)azepane. A significant KIE (k_H/k_D > 1) upon, for example, nitration would suggest that the C-H (or C-D) bond-breaking step is rate-determining. masterorganicchemistry.comrsc.org However, for most electrophilic aromatic substitutions, this step is fast, and a KIE is not observed. masterorganicchemistry.com

The direct observation or trapping of reaction intermediates provides strong evidence for a proposed mechanism.

Tetrahedral Intermediate in Acylation: In the N-acylation reaction, the key intermediate is a tetrahedral species formed by the nucleophilic attack of the azepane nitrogen on the carbonyl carbon of the acylating agent. pressbooks.pub This intermediate is typically transient and not directly observable under normal reaction conditions. However, its existence is a cornerstone of the well-established nucleophilic acyl substitution mechanism. masterorganicchemistry.com The intermediate contains a negatively charged oxygen and a positively charged nitrogen, which rapidly collapses by expelling the leaving group to form the stable amide product.

Iminium Ion in MCRs: For multi-component reactions like the Mannich and Ugi reactions, the initial formation of an iminium ion from the condensation of this compound and an aldehyde is a crucial mechanistic step. wikipedia.orgwikipedia.org This electrophilic iminium ion is then attacked by the other nucleophilic components in the reaction mixture. These intermediates can sometimes be detected by spectroscopic methods like NMR under specific conditions.

Meisenheimer Complex in S_NAr: In nucleophilic aromatic substitution (S_NAr) reactions, a Meisenheimer complex is a key intermediate. libretexts.org Although the 3-nitrophenyl group activates the ring towards nucleophilic attack, the presence of the highly nucleophilic azepane nitrogen makes intramolecular reactions or reactions at the nitrogen more probable. However, under forcing conditions with a strong nucleophile, it is conceivable that a Meisenheimer complex could be formed as an intermediate if substitution on the aromatic ring were to occur. libretexts.org

Advanced Structural Analysis and Conformational Studies

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of 1-(3-Nitrophenyl)azepane.

The initial step in crystallographic analysis involves determining the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. This fundamental data describes the symmetry and repeating pattern of the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

A detailed analysis of the crystal structure would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data is crucial for understanding the geometry of both the azepane ring and the nitrophenyl substituent, as well as their connectivity.

Table 2: Selected Hypothetical Bond Parameters for this compound

| Bond/Angle/Torsion | Value |

|---|---|

| C-N (azepane ring) | Data Not Available |

| N-C (aryl) | Data Not Available |

| C-N-C (angle) | Data Not Available |

The packing of molecules within the crystal is governed by intermolecular forces. A crystallographic study would identify and characterize any hydrogen bonds, π-stacking interactions between the nitrophenyl rings, and van der Waals forces, which are critical for the stability of the crystal lattice.

Solution-State Conformational Analysis by Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution. The azepane ring is known to be flexible, and NMR would be the primary tool to investigate its conformational behavior.

2D NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for determining the molecule's conformation in solution.

COSY (Correlation Spectroscopy) would establish the connectivity of protons within the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close to each other in space, providing crucial information for determining the preferred conformation of the azepane ring and the orientation of the nitrophenyl group relative to the ring.

Given the conformational flexibility of the seven-membered azepane ring, it likely undergoes processes such as ring inversion. Dynamic NMR studies, involving recording spectra at different temperatures, could be used to measure the energy barriers associated with these conformational changes. Similarly, the rotation around the N-aryl bond could be investigated.

Table 3: Hypothetical Dynamic NMR Parameters for this compound

| Dynamic Process | Energy Barrier (kJ/mol) |

|---|---|

| Azepane Ring Inversion | Data Not Available |

Vibrational Spectroscopy for Functional Group Characterization and Molecular Dynamics

Vibrational spectroscopy is a powerful non-destructive analytical tool for identifying functional groups and probing the structural arrangement of molecules. For this compound, both FTIR and Raman spectroscopy offer complementary information regarding its molecular structure and dynamics.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of different functional groups.

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the azepane ring, the aromatic nitrophenyl group, and the C-N bond linking them.

Key expected vibrational modes for this compound include:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring are anticipated in the region of 3100-3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the C-H bonds within the azepane ring are expected to appear in the 2950-2850 cm⁻¹ range. libretexts.org

Nitro Group (NO₂) Stretching: The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1550-1500 cm⁻¹ and a symmetric stretch in the 1370-1330 cm⁻¹ region. researchgate.net These are highly characteristic and confirm the presence of the nitro functionality.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are expected to produce several bands in the 1620-1450 cm⁻¹ region. vscht.cz

C-N Stretching: The stretching vibration of the aryl-amine C-N bond is expected to appear in the 1350-1250 cm⁻¹ range. The C-N stretching of the aliphatic amine within the azepane ring would also contribute to this region.

CH₂ Bending (Scissoring): The scissoring vibration of the methylene (B1212753) groups in the azepane ring is anticipated around 1470-1450 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (oop) bending vibrations of the C-H bonds on the substituted benzene ring are expected in the 900-690 cm⁻¹ region, and their exact position can provide information about the substitution pattern. For a 1,3-disubstituted (meta) ring, characteristic bands are expected.

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100-3000 | C-H Stretching | Aromatic Ring | Medium to Weak |

| 2950-2850 | C-H Stretching (asymmetric & symmetric) | Azepane Ring (CH₂) | Strong |

| 1550-1500 | N=O Asymmetric Stretching | Nitro (NO₂) | Strong |

| 1370-1330 | N=O Symmetric Stretching | Nitro (NO₂) | Strong |

| 1620-1450 | C=C Stretching | Aromatic Ring | Medium to Strong |

| 1470-1450 | CH₂ Bending (Scissoring) | Azepane Ring | Medium |

| 1350-1250 | C-N Stretching | Aryl-Amine | Medium to Strong |

| 900-690 | C-H Out-of-Plane Bending | Aromatic Ring | Medium to Strong |

Note: The exact peak positions can be influenced by the molecular environment and physical state of the sample.

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is complementary to FTIR spectroscopy, as some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for characterizing the symmetric vibrations of the nitro group and the vibrations of the aromatic ring. Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band, can be used to selectively enhance the Raman signals of the nitrophenyl chromophore. aip.org

Key expected Raman bands for this compound include:

Symmetric NO₂ Stretch: This vibration, expected around 1350 cm⁻¹, is typically very strong in the Raman spectrum of nitroaromatic compounds. semanticscholar.org

Aromatic Ring Vibrations: The breathing modes of the benzene ring, which involve the symmetric expansion and contraction of the ring, are strong in the Raman spectrum and are expected in the 1000-990 cm⁻¹ region. Other ring stretching modes will also be present.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be observable, similar to their positions in the FTIR spectrum.

Azepane Ring Vibrations: The vibrations of the saturated azepane ring are also expected to be Raman active. nih.gov

Interactive Data Table: Expected Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100-3000 | C-H Stretching | Aromatic Ring | Medium |

| 2950-2850 | C-H Stretching | Azepane Ring (CH₂) | Strong |

| ~1350 | N=O Symmetric Stretching | Nitro (NO₂) | Very Strong |

| 1620-1580 | C=C Stretching | Aromatic Ring | Strong |

| 1000-990 | Aromatic Ring Breathing | Aromatic Ring | Strong |

Note: The intensities of Raman bands can be significantly affected by the excitation wavelength, especially in the case of resonance enhancement.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragment Analysis in Derivatization Studies

High-resolution mass spectrometry (HRMS) is an essential technique for the structural analysis of organic compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition and confirmation of the molecular formula of the parent compound and its fragments.

For this compound (C₁₂H₁₆N₂O₂), the expected exact mass of the molecular ion [M]⁺• can be calculated with high precision. HRMS can distinguish this from other ions with the same nominal mass but different elemental compositions.

In derivatization studies, where this compound is chemically modified, HRMS is crucial for confirming the structure of the resulting products by accurately determining their molecular formulas.

Fragmentation Analysis:

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion. The analysis of these fragmentation patterns provides valuable structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways, influenced by the stability of the resulting ions and neutral losses.

Plausible fragmentation pathways include:

Loss of the Nitro Group: A common fragmentation pathway for aromatic nitro compounds is the loss of NO₂ (46 Da) or NO (30 Da) followed by CO. acs.org

α-Cleavage of the Azepane Ring: Cleavage of the C-C bond adjacent to the nitrogen atom in the azepane ring is a characteristic fragmentation pathway for cyclic amines. researchgate.net This can lead to the formation of various iminium ions.

Fragmentation of the Azepane Ring: The seven-membered ring can undergo further fragmentation through the loss of ethene (C₂H₄, 28 Da) or other small neutral molecules.

Cleavage of the Aryl-Nitrogen Bond: The bond between the phenyl ring and the azepane nitrogen may cleave, leading to fragments corresponding to the nitrophenyl cation and the azepane radical, or vice versa.

Interactive Data Table: Plausible High-Resolution Mass Spectrometry Fragments for this compound

| m/z (Nominal) | Proposed Fragment Ion | Plausible Origin |

| 220 | [M]⁺• (C₁₂H₁₆N₂O₂) | Molecular Ion |

| 174 | [M - NO₂]⁺ (C₁₂H₁₆N) | Loss of a nitro radical from the molecular ion. |

| 190 | [M - NO]⁺• (C₁₂H₁₆N₂O) | Loss of nitric oxide from the molecular ion. |

| 122 | [C₆H₄NO₂]⁺ | Cleavage of the N-aryl bond. |

| 98 | [C₆H₁₂N]⁺ | Cleavage of the N-aryl bond, forming the azepanyl cation. Also from α-cleavage. |

| 92 | [C₆H₄O]⁺• | Loss of NO from the nitrophenyl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation from fragmentation of the nitrophenyl moiety. |

Note: The relative abundances of these fragments will depend on the ionization energy and the specific mass spectrometer conditions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For 1-(3-Nitrophenyl)azepane, DFT methods are employed to investigate its geometry, electronic structure, and reactivity. These calculations are typically performed using a basis set such as B3LYP/6-31G(d,p) to ensure reliable results.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the azepane ring and the orientation of the 3-nitrophenyl group. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure.

Following optimization, an analysis of the electronic structure reveals how electrons are distributed within the molecule. This analysis provides insights into the molecule's polarity, stability, and potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. This map is invaluable for understanding intermolecular interactions, as it highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would likely show a negative potential around the oxygen atoms of the nitro group, indicating these as sites for electrophilic attack. The regions around the hydrogen atoms would exhibit a positive potential.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

Energy Minimization of Azepane Ring Conformations

The azepane ring can exist in various conformations, including the chair, twist-chair, and boat forms. Computational studies on azepane and its derivatives have shown that the twist-chair conformation is often the most stable. nih.gov For this compound, energy minimization calculations are necessary to determine the relative energies of these different conformations and to identify the global minimum energy structure. This analysis is crucial for understanding which shape the molecule is most likely to adopt.

Table 2: Relative Energies of Azepane Ring Conformations

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair | Data not available in search results |

| Twist-Chair | Data not available in search results |

Conformational Sampling and Free Energy Landscapes

This section would explore the three-dimensional arrangements (conformations) of this compound. The seven-membered azepane ring is known to be highly flexible, capable of adopting multiple conformations such as chair, boat, and twist-chair forms. nih.gov Computational techniques like molecular dynamics simulations or Monte Carlo methods would be used to sample the vast conformational space.

From this sampling, a free energy landscape could be constructed. nih.govrsc.orgresearchgate.net This landscape is a multi-dimensional plot that maps the relative free energy of the molecule as a function of specific geometric parameters (e.g., dihedral angles). The low-energy basins on this map would correspond to the most stable or probable conformations of the molecule, while the paths between them would reveal the energy barriers for conformational changes. nih.govnih.gov Understanding this landscape is crucial for predicting the molecule's behavior and interactions.

Prediction of Spectroscopic Parameters from First Principles

First principles, or ab initio, calculations can predict spectroscopic data, which is invaluable for identifying and characterizing molecules. researchgate.net

Quantum mechanical calculations, often using Density Functional Theory (DFT), can predict the Nuclear Magnetic Resonance (NMR) spectrum of this compound. researchgate.netmodgraph.co.uk These calculations would provide theoretical values for the chemical shifts of each proton (¹H) and carbon-¹³ (¹³C) atom in the molecule. mdpi.comresearcher.life By comparing these computed shifts with experimental data, a definitive assignment of each signal to a specific atom can be made.

Furthermore, spin-spin coupling constants (J-couplings), which describe the interaction between neighboring nuclear spins, can also be calculated. researchgate.netsonar.chresearchgate.net These values are highly dependent on the dihedral angles between coupled nuclei and provide critical information about the molecule's dominant conformation in solution.

Hypothetical Data Table: Computed ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Computed ¹H Shift (ppm) | Computed ¹³C Shift (ppm) |

|---|---|---|

| Azepane-C2/C7-H | Data not available | Data not available |

| Azepane-C3/C6-H | Data not available | Data not available |

| Azepane-C4/C5-H | Data not available | Data not available |

| Phenyl-C2-H | Data not available | Data not available |

| Phenyl-C4-H | Data not available | Data not available |

| Phenyl-C5-H | Data not available | Data not available |

Computational methods can simulate the infrared (IR) and Raman spectra of this compound by calculating its harmonic vibrational frequencies. rsc.orgmdpi.com Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, N-O stretching of the nitro group, or ring deformations of the azepane and phenyl groups. nih.govmdpi.com These simulations are crucial for interpreting experimental vibrational spectra, allowing for the assignment of observed absorption bands to specific molecular motions. nih.gov

Hypothetical Data Table: Simulated Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | IR Intensity | Raman Activity |

|---|---|---|---|

| Data not available | Aromatic C-H stretch | Data not available | Data not available |

| Data not available | Aliphatic C-H stretch | Data not available | Data not available |

| Data not available | NO₂ asymmetric stretch | Data not available | Data not available |

| Data not available | NO₂ symmetric stretch | Data not available | Data not available |

| Data not available | C-N stretch | Data not available | Data not available |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often inaccessible through experiments alone. researchgate.net

To study a potential reaction involving this compound (e.g., its synthesis or degradation), the first step is to locate the transition state (TS) for each elementary step. wikipedia.org A transition state is the highest energy point along the reaction pathway, representing the barrier that must be overcome. researchgate.net Once the TS geometry is optimized, an Intrinsic Reaction Coordinate (IRC) calculation is performed. scm.com The IRC analysis traces the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product, thereby confirming that the located TS is correct for the reaction of interest. researchgate.net

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. researchgate.net This profile visually represents the energy changes that occur throughout the reaction. The height of the transition state energy relative to the reactants defines the activation barrier (activation energy). This barrier is a key determinant of the reaction rate; a higher barrier corresponds to a slower reaction. Such profiles would be essential for understanding the feasibility and kinetics of any chemical transformation of this compound. universityofgalway.ie

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological activity)

Descriptors for Electronic and Steric Effects

No published research has specifically calculated or reported on the electronic and steric descriptors for this compound. Such descriptors, which are fundamental to QSPR modeling, quantify the electronic and spatial characteristics of a molecule. Electronic descriptors would typically include parameters like dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO), which are influenced by the electron-withdrawing nitro group on the phenyl ring and the electron-donating nature of the azepane nitrogen. Steric descriptors would define the three-dimensional size and shape of the molecule, taking into account the conformation of the seven-membered azepane ring and the spatial arrangement of the nitrophenyl substituent. The absence of such data in the current body of scientific literature prevents a detailed analysis for this specific compound.

Prediction of Non-Biological Macroscopic Properties

Similarly, there is a lack of studies focused on the QSPR-based prediction of non-biological macroscopic properties for this compound. These properties, which include but are not limited to boiling point, melting point, vapor pressure, and solubility, are often predicted using QSPR models that correlate them with the aforementioned molecular descriptors. Without established models and calculated descriptors for this compound, no predictive data on its macroscopic properties can be reported.

Exploration of Potential Applications in Non Biological Domains

As Ligands in Metal-Catalyzed Organic Transformations

Design and Synthesis of Metal Complexes Incorporating 1-(3-Nitrophenyl)azepane Ligands

There are currently no published reports on the design or synthesis of metal complexes that specifically feature this compound as a ligand. The coordination chemistry of this particular compound, including its potential binding modes and the stability of its resulting metal complexes, remains an unexplored area of research.

Evaluation of Catalytic Activity and Selectivity in Model Reactions (e.g., asymmetric synthesis, cross-coupling)

In the absence of synthesized metal complexes, no studies have been conducted to evaluate the catalytic performance of this compound in any model reactions. Key catalytic processes such as asymmetric synthesis and cross-coupling reactions often rely on chiral ligands or ligands with specific electronic properties to achieve high efficiency and selectivity. researchgate.netmdpi.comnih.gov While azepane derivatives have been explored in the context of asymmetric synthesis, no data exists for the nitrophenyl-substituted variant. nih.govnih.gov

In Materials Science and Engineering

The incorporation of functional organic molecules into materials can impart novel properties and lead to the development of advanced materials for various applications. However, the potential of this compound in this field has not been investigated.

Incorporation into Polymeric Scaffolds for Functional Materials

Polymeric scaffolds serve as structural frameworks for the development of functional materials with applications in areas such as tissue engineering and drug delivery. nih.govnih.govmdpi.com The properties of these scaffolds can be tuned by incorporating specific chemical moieties. There is no evidence in the current scientific literature to suggest that this compound has been incorporated into any polymeric scaffolds, and therefore, no data on the properties or potential applications of such materials exist.

Investigation of Optoelectronic Properties (e.g., fluorescence, non-linear optics)

The nitro group and the aromatic ring in this compound could theoretically impart interesting optoelectronic properties. However, there have been no studies to investigate the fluorescence, non-linear optical properties, or any other optoelectronic characteristics of this compound. The exploration of its potential in organic electronics or photonics is yet to be undertaken.

Application in Crystal Engineering and Supramolecular Assemblies

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.org Supramolecular assemblies involve the spontaneous organization of molecules into well-defined structures. nih.govnih.gov The molecular structure of this compound, with its potential for hydrogen bonding and π-π stacking, might be of interest in these fields. However, no crystallographic data or studies on its self-assembly behavior have been reported.

As Versatile Synthetic Intermediates for Advanced Organic Molecules

The reactivity of this compound, particularly the presence of the nitroaromatic moiety and the saturated azepane ring, makes it a valuable precursor for the synthesis of more complex organic structures. The nitro group can be readily transformed into a variety of other functional groups, most notably an amino group, which can then participate in a wide array of subsequent chemical reactions.

The reduction of the nitro group in this compound to an amino group is a pivotal transformation that unlocks its potential as a building block for intricate heterocyclic systems. The resulting compound, 1-(3-Aminophenyl)azepane, possesses a nucleophilic amino group on the phenyl ring, which can undergo intramolecular or intermolecular cyclization reactions to form fused heterocyclic structures.

One notable application is in the synthesis of phenazines and related polycyclic aromatic compounds. Phenazines are a class of nitrogen-containing heterocycles with diverse applications in materials science, including as organic semiconductors and in the development of functional dyes. The general synthetic strategy involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. While 1-(3-Aminophenyl)azepane is a meta-substituted aniline (B41778), its derivatives could potentially be used in reactions leading to phenazine-like structures through multi-step synthetic pathways. For instance, further functionalization of the aromatic ring followed by cyclization could yield novel fused heterocyclic systems incorporating the azepane moiety.

The synthesis of such complex heterocycles often involves a sequence of reactions, as illustrated in the hypothetical reaction scheme below:

| Step | Reactant | Reagents and Conditions | Intermediate/Product | Potential Heterocyclic Core |

| 1 | This compound | H₂, Pd/C or SnCl₂, HCl | 1-(3-Aminophenyl)azepane | - |

| 2 | 1-(3-Aminophenyl)azepane | Further functionalization (e.g., introduction of a second amino group ortho to the first) | Azepane-substituted ortho-phenylenediamine | - |

| 3 | Azepane-substituted ortho-phenylenediamine | Condensation with a 1,2-dicarbonyl compound (e.g., glyoxal) | Azepane-functionalized phenazine (B1670421) derivative | Phenazine |

This modular approach allows for the synthesis of a library of complex nitrogen-containing heterocycles with the azepane unit, which could be screened for interesting photophysical or electronic properties.

Beyond the formation of fused heterocycles, this compound can serve as a precursor to a wide range of molecular architectures with tunable reactivity. The transformation of the nitro group opens up avenues for various functional group interconversions, enabling the synthesis of molecules with tailored properties for applications in materials science and catalysis.

The amino group of 1-(3-Aminophenyl)azepane can be diazotized and subsequently replaced by a variety of substituents (e.g., -OH, -CN, -halogens) through Sandmeyer-type reactions. This allows for the introduction of different functionalities onto the phenyl ring, which can then be used to modulate the electronic properties of the molecule or to serve as handles for further synthetic transformations, such as cross-coupling reactions.

The following table outlines some potential transformations of this compound and the resulting molecular architectures:

| Starting Material | Reaction | Reagents | Product | Potential Application |

| This compound | Reduction | H₂, Pd/C | 1-(3-Aminophenyl)azepane | Precursor for dyes, polymers |

| 1-(3-Aminophenyl)azepane | Diazotization followed by Sandmeyer reaction | 1. NaNO₂, HCl2. CuX (X = Cl, Br, CN) | 1-(3-Halophenyl)azepane or 1-(3-Cyanophenyl)azepane | Intermediate for organometallic catalysts, liquid crystals |

| 1-(3-Aminophenyl)azepane | Acylation | Acyl chloride, base | 1-(3-Acetamidophenyl)azepane | Building block for polymers with specific functionalities |

| This compound | Nucleophilic Aromatic Substitution (under specific conditions) | Strong nucleophiles | Substituted 1-(nitrophenyl)azepane derivatives | Precursors for materials with tailored electronic properties |

The versatility of these transformations highlights the potential of this compound as a scaffold for the creation of a diverse array of molecules with tunable properties, making it a valuable tool for the synthetic organic chemist.

Chemical Sensor Technology (for environmental or industrial analytes, non-biological)

The electronic properties of the nitrophenyl group in this compound suggest its potential utility in the development of chemical sensors for non-biological analytes. Nitroaromatic compounds are known to be electrochemically active, and this property can be harnessed for the detection of various substances.

One promising approach is the incorporation of this compound into polymer films to create modified electrodes for electrochemical sensing. The nitro group can be electrochemically reduced, and the potential at which this reduction occurs can be influenced by the presence of certain analytes in the surrounding environment. This change in the electrochemical signal can then be used for quantitative analysis.

For example, polymers functionalized with nitrophenyl groups have been explored for the detection of nitroaromatic explosives or other environmental pollutants through electrochemical methods. The azepane moiety in this compound could serve to enhance the solubility and processability of such polymers, facilitating the fabrication of sensor devices.

The potential mechanism of sensing could involve the interaction of the analyte with the nitrophenyl group, leading to a measurable change in the electrochemical response. This could be due to various factors, such as changes in the local environment of the nitro group or direct electronic interactions.

The following table summarizes the potential components and principles of a chemical sensor based on this compound:

| Sensor Component | Material/Principle | Function |

| Sensing Material | Polymer film functionalized with this compound | Provides the active sites for analyte interaction and electrochemical signal generation. |

| Transducer | Electrode (e.g., glassy carbon, gold) | Converts the chemical interaction into a measurable electrical signal. |

| Detection Principle | Electrochemical (e.g., cyclic voltammetry, differential pulse voltammetry) | Measures the change in the reduction potential or current of the nitro group upon interaction with the analyte. |

| Potential Analytes | Nitroaromatic compounds, heavy metal ions, certain organic pollutants | Target molecules that can interact with the nitrophenyl sensing element. |

While the direct application of this compound in chemical sensors has not been extensively reported, the known electrochemical properties of nitroaromatic compounds provide a strong basis for its potential in this field. Further research would be necessary to develop and optimize sensor platforms based on this compound for specific environmental or industrial monitoring applications.

Methodological Advancements and Novel Approaches in Azepane Chemistry

Development of Novel Synthetic Methodologies for Aza-Heterocycles

The construction of the azepane core has traditionally been approached through methods like ring-closing reactions or the expansion of smaller cyclic precursors. researchgate.net However, these strategies can be lengthy and may lack the versatility needed to create highly substituted or complex derivatives. manchester.ac.uk Recent research has focused on developing more direct and efficient routes to aza-heterocycles, including azepanes.

One of the most innovative strategies involves the dearomative ring expansion of nitroarenes. manchester.ac.uknih.gov This photochemical approach transforms a readily available six-membered aromatic nitro-compound into a seven-membered azepine ring system. The process, mediated by blue light at room temperature, centers on the conversion of the nitro group into a singlet nitrene, which then facilitates the skeletal rearrangement. manchester.ac.uk Subsequent hydrogenation of the resulting unsaturated azepine yields the saturated azepane ring. manchester.ac.uk This methodology is particularly relevant for the synthesis of 1-(3-Nitrophenyl)azepane, as it allows for the direct incorporation of the substituted phenyl group, translating the meta substitution pattern of the starting nitroarene to the final product. manchester.ac.uk

Other modern synthetic strategies for azepane derivatives include:

Osmium-Catalyzed Tethered Aminohydroxylation: This stereoselective method allows for the synthesis of heavily hydroxylated azepanes, which are valuable as iminosugar analogues. The key step involves creating a C–N bond with precise control over stereochemistry. nih.govacs.org

Copper(I)-Catalyzed Tandem Amination/Cyclization: This reaction has been used to create functionalized azepines from fluorinated allenynes, demonstrating the utility of metal catalysis in constructing these seven-membered rings. nih.gov

Ring-Closing Metathesis (RCM): RCM of diene precursors remains a powerful tool for forming the azepane ring, particularly in the synthesis of complex natural products. acs.org

These advancements provide chemists with a robust toolkit for accessing a diverse range of azepane structures that were previously difficult to synthesize.

| Methodology | Description | Key Features | Reference |

|---|---|---|---|

| Photochemical Ring Expansion of Nitroarenes | Blue light-mediated conversion of a nitroarene's six-membered ring into a seven-membered azepine, followed by hydrogenation. | Direct, two-step process from simple precursors; occurs at room temperature. | manchester.ac.uknih.gov |

| Osmium-Catalyzed Aminohydroxylation | A stereoselective approach to form a C-N bond, leading to polyhydroxylated azepanes. | High stereocontrol; useful for synthesizing iminosugar analogues. | nih.govacs.org |

| Copper(I)-Catalyzed Tandem Cyclization | A metal-catalyzed reaction of functionalized allenynes with amines to form azepine derivatives. | Efficient construction of functionalized seven-membered rings. | nih.gov |

| Ring-Closing Metathesis (RCM) | Cyclization of diene precursors to form the azepane ring. | Widely applicable for complex molecule synthesis. | acs.org |

Application of Advanced Spectroscopic Techniques for Elucidating Complex Structures

The unambiguous structural determination of novel compounds like this compound is critically dependent on advanced spectroscopic techniques. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive picture of the molecular architecture.

For this compound, NMR spectroscopy is paramount.

¹H NMR would be expected to show distinct signals for the protons on the azepane ring, likely appearing as complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm). The protons on the nitrophenyl group would resonate in the aromatic region (approx. 7.5-8.5 ppm), with splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring.

¹³C NMR would complement this by showing characteristic peaks for the aliphatic carbons of the azepane ring and the aromatic carbons of the nitrophenyl group, with the carbon bearing the nitro group being significantly deshielded. nih.gov

2D NMR techniques such as COSY and HSQC would be employed to definitively assign proton and carbon signals and confirm the connectivity between the azepane and nitrophenyl moieties. nih.gov

Mass Spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₁₂H₁₆N₂O₂).

Fourier-Transform Infrared (FT-IR) Spectroscopy would identify key functional groups. The spectrum for this compound would be expected to show strong characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretches (typically around 1530 cm⁻¹ and 1350 cm⁻¹), as well as C-N stretching and aromatic C-H and C=C vibrations. nih.govresearchgate.net

| Technique | Expected Observations for this compound | Information Provided |

|---|---|---|

| ¹H NMR | Multiplets in the aliphatic region (~1.5-3.5 ppm); distinct aromatic signals (~7.5-8.5 ppm). | Proton environment and connectivity. |

| ¹³C NMR | Aliphatic signals (~25-55 ppm); aromatic signals (~110-150 ppm). | Carbon skeleton of the molecule. |

| Mass Spectrometry (HRMS) | Molecular ion peak corresponding to the exact mass of C₁₂H₁₆N₂O₂. | Confirmation of molecular weight and formula. |

| FT-IR Spectroscopy | Strong bands for NO₂ stretch (~1530 & 1350 cm⁻¹); C-N and aromatic C-H bands. | Presence of key functional groups. |

Integration of Chemoinformatics and Data Mining in Azepane Research

As the number of synthesized azepane derivatives grows, chemoinformatics and data mining have become indispensable tools for managing, analyzing, and leveraging the resulting chemical information. azolifesciences.com These computational approaches accelerate the drug discovery process by predicting the properties of novel molecules like this compound before committing resources to their synthesis and biological testing. mdpi.com

Chemoinformatics utilizes in silico techniques to analyze the relationship between chemical structure and biological activity. azolifesciences.com For azepane research, key applications include:

Virtual Screening: Large compound libraries can be computationally screened against a biological target to identify potential hits. A library of virtual azepane derivatives could be screened to prioritize which compounds to synthesize. azolifesciences.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate variations in the chemical structure of a series of compounds with changes in their biological activity. youtube.com By analyzing a dataset of known bioactive azepanes, a QSAR model could predict the potential activity of this compound.

Molecular Docking: This technique simulates the interaction between a small molecule and a protein target. Docking studies could predict how this compound might bind to a specific receptor, providing insights into its potential mechanism of action. nih.govnih.gov

Data mining in this context involves extracting valuable information and patterns from large chemical datasets, such as public databases or internal company repositories. rsc.org By mining data on known aza-heterocycles, researchers can identify structural motifs associated with desired (or undesired) properties, guiding the design of new, improved azepane-based compounds. arxiv.org The integration of these computational methods allows for a more rational and efficient approach to exploring the vast chemical space occupied by azepane derivatives.

| Computational Tool | Application in Azepane Research | Example for this compound |

|---|---|---|